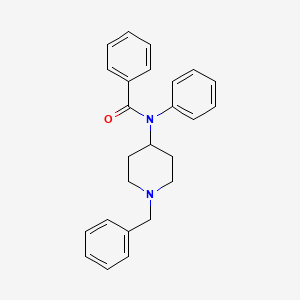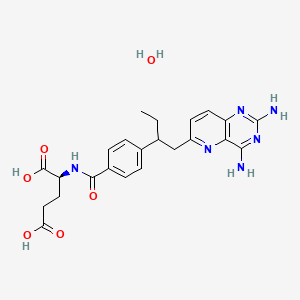
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its intricate structure, which includes a naphthalenesulfonic acid core and a pyrazolyl azo group. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the diazotization of 2,5-dichloroaniline to form the corresponding diazonium salt. The final step involves coupling the diazonium salt with the naphthalenesulfonic acid derivative under controlled pH conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of dyes, pigments, and other organic materials .
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular pathways involved often include interactions with enzymes and other proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-
- 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-4-yl)azo)-
Uniqueness
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- is unique due to its specific structural features, such as the presence of both sulfonic acid and azo groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high solubility and vibrant color .
Propriétés
Numéro CAS |
74082-19-2 |
|---|---|
Formule moléculaire |
C19H12Cl2N4O7S2 |
Poids moléculaire |
543.4 g/mol |
Nom IUPAC |
2-[[1-(2,5-dichloro-4-sulfophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H12Cl2N4O7S2/c20-12-8-17(33(27,28)29)13(21)7-16(12)25-19(26)15(9-22-25)24-23-14-6-5-10-3-1-2-4-11(10)18(14)34(30,31)32/h1-9,15H,(H,27,28,29)(H,30,31,32) |
Clé InChI |
SKKPEHSXOZHNEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3C=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















